molecular formula C15H18F3NO3 B11815870 Benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate

Benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B11815870
M. Wt: 317.30 g/mol
InChI Key: NCKZYIHLZZGRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. The starting materials may include benzyl alcohol, trifluoromethyl ketone, and piperidine derivatives. Common synthetic routes may involve:

    Nucleophilic substitution: Introduction of the trifluoromethyl group.

    Hydroxymethylation: Addition of the hydroxymethyl group.

    Esterification: Formation of the carboxylate ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl group to carboxyl group.

    Reduction: Reduction of the ester group to alcohol.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and enzyme interactions.

    Medicine: Possible development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially affecting their pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    Benzyl piperidine derivatives: Similar structure but without the trifluoromethyl group.

    Trifluoromethyl piperidine derivatives: Similar structure but with different substituents.

    Hydroxymethyl piperidine derivatives: Similar structure but without the benzyl group.

Uniqueness

Cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate is unique due to the combination of the trifluoromethyl group, hydroxymethyl group, and benzyl ester, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18F3NO3

Molecular Weight

317.30 g/mol

IUPAC Name

benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H18F3NO3/c16-15(17,18)13-7-6-12(9-20)8-19(13)14(21)22-10-11-4-2-1-3-5-11/h1-5,12-13,20H,6-10H2

InChI Key

NCKZYIHLZZGRGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(CC1CO)C(=O)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.